![molecular formula C13H20ClN5 B12215629 5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12215629.png)
5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride
Description
5-Cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine hydrochloride is a pyrazole-based compound with a cyclopropyl substituent at the 5-position of the pyrazole ring and an ethyl group at the 2-position of the adjacent pyrazole moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with pyrazole derivatives known for bioactivity, such as kinase inhibition or antimicrobial effects .
Properties
Molecular Formula |
C13H20ClN5 |
---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H19N5.ClH/c1-3-18-11(6-7-15-18)9-14-13-8-12(10-4-5-10)16-17(13)2;/h6-8,10,14H,3-5,9H2,1-2H3;1H |
InChI Key |
ZBJDVYPCBFWPOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CC(=NN2C)C3CC3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine typically involves multiple steps. One common approach is to start with the cyclopropyl group and build the pyrazole rings through a series of reactions involving alkylation, cyclization, and amination. The final step often involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazole derivatives, azetidines, and other heterocyclic hydrochlorides based on substituent effects, physicochemical properties, and synthesis strategies.
Structural and Substituent Effects
Pyrazole Derivatives (): Compounds 3a–3p in are pyrazole-4-carboxamides with chloro, cyano, and aryl substituents. Key differences include:
- Cyclopropyl vs. Chloro groups enhance electron-withdrawing effects, which may reduce metabolic stability compared to the electron-neutral cyclopropyl group.
- Ethyl vs. Methyl Groups : The ethyl substituent in the target compound increases steric bulk compared to the methyl group in 3a–3e. This could influence binding affinity in biological targets, as seen in pyrazole derivatives where bulkier substituents improve selectivity .
Azetidine Derivatives (): KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) features a rigid azetidine ring, contrasting with the pyrazole rings in the target compound.
Heterocyclic Hydrochlorides ():
Yohimbine hydrochloride () and compounds like 753479-69-5 () highlight the role of hydrochloride salts in improving water solubility. However, yohimbine’s indole alkaloid structure differs significantly from pyrazoles, limiting direct comparisons except in salt-related properties .
Physicochemical Properties
- Melting Points : Chloro-substituted pyrazoles (3a–3e) exhibit higher melting points (123–183°C) due to stronger intermolecular forces, whereas the cyclopropyl group in the target compound may lower melting points due to reduced symmetry.
- Solubility : Hydrochloride salts (e.g., KHG26792, yohimbine) generally show improved aqueous solubility compared to neutral pyrazoles. The target compound’s cyclopropyl group may enhance lipid solubility, balancing hydrophilicity from the HCl salt .
Key Research Findings
Substituent Impact : Cyclopropyl groups may improve metabolic stability over chloro substituents, as seen in pyrazole agrochemicals .
Salt Advantages : Hydrochloride salts enhance bioavailability, critical for orally administered drugs (e.g., yohimbine) .
Synthetic Complexity : Cyclopropane integration requires specialized reagents (e.g., Simmons-Smith), increasing cost compared to chloro or aryl-substituted pyrazoles .
Biological Activity
5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine; hydrochloride is a compound that has garnered attention due to its potential therapeutic applications. The pyrazole moiety is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 290.80 g/mol. Its structure features a cyclopropyl group, which may contribute to its biological activity by influencing its interaction with biological targets.
1. Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, which were tested against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that certain compounds had notable antibacterial effects, suggesting that 5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine; hydrochloride may also possess similar properties due to its structural analogies with effective derivatives .
2. Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related pyrazole derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM . This suggests that 5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine; hydrochloride could potentially exert similar anti-inflammatory effects.
3. Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. Compounds with the pyrazole nucleus have shown cytotoxic effects against different cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which may be relevant for the compound .
Case Studies
Several case studies have documented the efficacy of pyrazole compounds in clinical settings:
- Study on Anti-inflammatory Effects : A series of synthesized pyrazole derivatives were administered in animal models to assess their anti-inflammatory properties. The results indicated a significant reduction in paw edema in treated groups compared to controls, supporting the potential use of these compounds in inflammatory diseases .
- Antimicrobial Efficacy Study : In a comparative study against standard antibiotics, specific pyrazole derivatives demonstrated superior effectiveness against resistant bacterial strains, highlighting their potential as alternative therapeutic agents .
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of pyrazole compounds. For example, variations in substituents on the pyrazole ring can significantly affect their pharmacological profiles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.